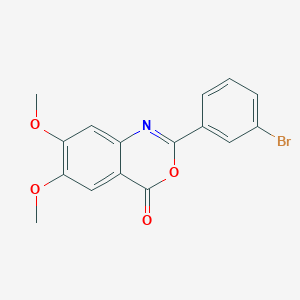
2-(4-Phenoxyphenoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Phenoxyphenoxy)benzoic acid, also known as PPBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PPBA is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Mecanismo De Acción
The mechanism of action of 2-(4-Phenoxyphenoxy)benzoic acid is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 2-(4-Phenoxyphenoxy)benzoic acid has been shown to inhibit the production of prostaglandins, which are mediators of inflammation. 2-(4-Phenoxyphenoxy)benzoic acid has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-(4-Phenoxyphenoxy)benzoic acid has been shown to have anti-inflammatory and anticancer effects in vitro and in vivo. In animal studies, 2-(4-Phenoxyphenoxy)benzoic acid has been shown to reduce inflammation and pain in models of arthritis and to inhibit the growth of tumors in models of cancer. 2-(4-Phenoxyphenoxy)benzoic acid has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-Phenoxyphenoxy)benzoic acid is its ease of synthesis and availability. 2-(4-Phenoxyphenoxy)benzoic acid can be synthesized in a few steps from commercially available starting materials. Another advantage of 2-(4-Phenoxyphenoxy)benzoic acid is its low toxicity profile, which makes it a safe compound to use in lab experiments. However, one limitation of 2-(4-Phenoxyphenoxy)benzoic acid is its poor solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for research on 2-(4-Phenoxyphenoxy)benzoic acid. One direction is to further investigate its mechanism of action and its potential as an anti-inflammatory and anticancer agent. Another direction is to explore its potential as a building block for the synthesis of novel materials and polymers. Additionally, 2-(4-Phenoxyphenoxy)benzoic acid could be further modified to improve its solubility and bioavailability, which could enhance its therapeutic potential.
Métodos De Síntesis
2-(4-Phenoxyphenoxy)benzoic acid can be synthesized by reacting 4-bromophenol with 4-phenoxyphenol in the presence of a base such as potassium carbonate and a catalyst such as copper(I) iodide. The resulting intermediate is then reacted with benzoic acid to form 2-(4-Phenoxyphenoxy)benzoic acid. The synthesis of 2-(4-Phenoxyphenoxy)benzoic acid is a multistep process that requires careful control of reaction conditions to obtain high yields and purity.
Aplicaciones Científicas De Investigación
2-(4-Phenoxyphenoxy)benzoic acid has been studied for its potential applications in various fields such as materials science, organic synthesis, and medicinal chemistry. In materials science, 2-(4-Phenoxyphenoxy)benzoic acid has been used as a building block for the synthesis of liquid crystals and polymers. In organic synthesis, 2-(4-Phenoxyphenoxy)benzoic acid has been used as a reagent for the preparation of various compounds such as esters and amides. In medicinal chemistry, 2-(4-Phenoxyphenoxy)benzoic acid has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of cancer cells.
Propiedades
Nombre del producto |
2-(4-Phenoxyphenoxy)benzoic acid |
|---|---|
Fórmula molecular |
C19H14O4 |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
2-(4-phenoxyphenoxy)benzoic acid |
InChI |
InChI=1S/C19H14O4/c20-19(21)17-8-4-5-9-18(17)23-16-12-10-15(11-13-16)22-14-6-2-1-3-7-14/h1-13H,(H,20,21) |
Clave InChI |
GFPBQFJXNMDZEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC=C3C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(5-Methyl-isoxazol-3-yl)-5-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-isoindole-1,3-dione](/img/structure/B303231.png)






![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)
![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)

![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)